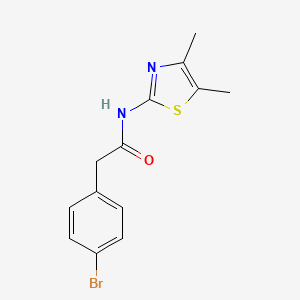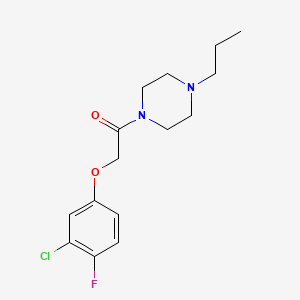![molecular formula C15H15ClN2O3S B14930709 N-(4-{[(3-chlorophenyl)sulfonyl]amino}phenyl)-N-methylacetamide](/img/structure/B14930709.png)
N-(4-{[(3-chlorophenyl)sulfonyl]amino}phenyl)-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(3-Chlorobenzenesulfonamido)phenyl]-N-methylacetamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound is characterized by the presence of a chlorobenzenesulfonamide group attached to a phenyl ring, which is further connected to a methylacetamide moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-Chlorobenzenesulfonamido)phenyl]-N-methylacetamide typically involves the reaction of 3-chlorobenzenesulfonyl chloride with 4-aminophenyl-N-methylacetamide. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of N-[4-(3-Chlorobenzenesulfonamido)phenyl]-N-methylacetamide may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(3-Chlorobenzenesulfonamido)phenyl]-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorobenzene moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzenesulfonamides.
Applications De Recherche Scientifique
N-[4-(3-Chlorobenzenesulfonamido)phenyl]-N-methylacetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its antimicrobial properties and potential use in developing new antibiotics.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-[4-(3-Chlorobenzenesulfonamido)phenyl]-N-methylacetamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase IX inhibitor, it binds to the active site of the enzyme, preventing its normal function. This inhibition can lead to a decrease in the pH regulation within cancer cells, ultimately affecting their survival and proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonamide: A simpler sulfonamide with similar antimicrobial properties.
N-Phenylacetamide: Lacks the sulfonamide group but shares the acetamide moiety.
Chlorobenzenesulfonamide: Contains the chlorobenzene and sulfonamide groups but lacks the phenylacetamide structure.
Uniqueness
N-[4-(3-Chlorobenzenesulfonamido)phenyl]-N-methylacetamide is unique due to its combined structural features, which confer specific biological activities such as enzyme inhibition and antimicrobial properties. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry.
Propriétés
Formule moléculaire |
C15H15ClN2O3S |
|---|---|
Poids moléculaire |
338.8 g/mol |
Nom IUPAC |
N-[4-[(3-chlorophenyl)sulfonylamino]phenyl]-N-methylacetamide |
InChI |
InChI=1S/C15H15ClN2O3S/c1-11(19)18(2)14-8-6-13(7-9-14)17-22(20,21)15-5-3-4-12(16)10-15/h3-10,17H,1-2H3 |
Clé InChI |
RJXUDRSHKKWXGK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-5-(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14930631.png)

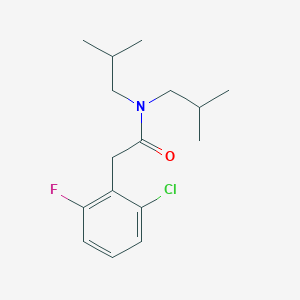
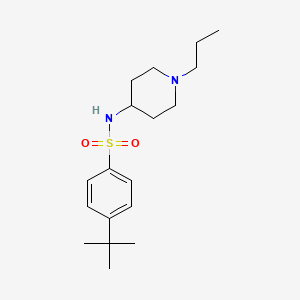
![7-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(5-methyl-1,2-oxazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14930664.png)
![4-({(Z)-[1-(3-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}amino)-N-(4-ethoxyphenyl)benzenesulfonamide](/img/structure/B14930670.png)
![1-[(2,5-Difluorophenyl)sulfonyl]-4-(3-fluorobenzyl)piperazine](/img/structure/B14930673.png)
![5-(3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B14930677.png)
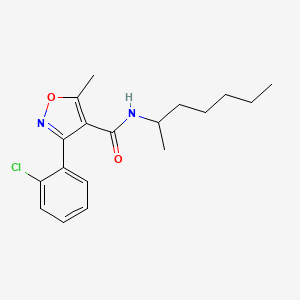
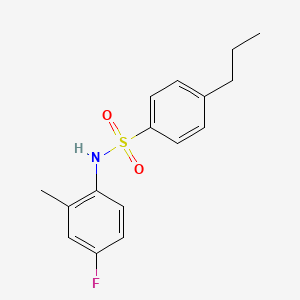
![N-[2-(dimethylamino)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B14930697.png)
![1-(ethylsulfonyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine](/img/structure/B14930700.png)
